molecular formula C6H12O2 B14471088 4-Methoxypent-3-en-2-ol CAS No. 65685-11-2

4-Methoxypent-3-en-2-ol

Cat. No.: B14471088
CAS No.: 65685-11-2
M. Wt: 116.16 g/mol
InChI Key: RUECEFHYRAFTHY-UHFFFAOYSA-N
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Description

4-Methoxypent-3-en-2-ol is an organic compound with the molecular formula C6H12O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a methoxy group and an enol functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxypent-3-en-2-ol can be synthesized through several methods. One common method involves the reduction of mesityl oxide using lithium aluminum hydride (LiAlH4) in dry diethyl ether under an inert nitrogen atmosphere. The reaction mixture is cooled to 0-10°C, and the mesityl oxide solution is added dropwise. After stirring for an hour, the reaction mixture is treated with ice water, sodium hydroxide solution, and water. The organic phase is then extracted, and the ether extracts are dried over anhydrous sodium sulfate. The volatiles are evaporated under reduced pressure to obtain pure this compound .

Industrial Production Methods

In an industrial setting, this compound can be produced through continuous reduction of mesityl oxide via hydrogen transfer from isopropyl alcohol over magnesium oxide. This method involves using a flow reactor where mesityl oxide and isopropyl alcohol are pumped separately and mixed in a reactor filled with glass beads and maintained at 250°C. The reaction is carried out under controlled pressure using a back-pressure regulator .

Chemical Reactions Analysis

Types of Reactions

4-Methoxypent-3-en-2-ol undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form different alcohols.

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH4) in dry diethyl ether.

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Various nucleophiles can be used to replace the methoxy group.

Major Products Formed

    Reduction: Formation of different alcohols.

    Oxidation: Formation of ketones or aldehydes.

    Substitution: Formation of compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

4-Methoxypent-3-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxypent-3-en-2-ol involves its interaction with various molecular targets and pathways. The methoxy group and enol functional group allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxypent-3-en-2-ol is unique due to its methoxy group, which imparts different chemical properties compared to similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

65685-11-2

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

4-methoxypent-3-en-2-ol

InChI

InChI=1S/C6H12O2/c1-5(7)4-6(2)8-3/h4-5,7H,1-3H3

InChI Key

RUECEFHYRAFTHY-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(C)OC)O

Origin of Product

United States

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